N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10-11(8-15-21-10)9-16-22(17,18)12-3-4-13-14(7-12)20-6-2-5-19-13/h3-4,7-8,16H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYGGYXFQHUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxazolone derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of oxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxazole derivatives possess activity comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| 4a | E. coli | Significant |
| 4b | Staphylococcus aureus | Moderate |
| 4c | Pseudomonas aeruginosa | High |
Analgesic Properties
The analgesic properties of compounds related to N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have been evaluated using the acetic acid-induced writhing method in mice. Results indicated that certain derivatives significantly reduced pain responses compared to control groups .
Antiviral Activity
Some studies have explored the antiviral potential of oxazole derivatives against viruses such as camelpox and buffalopox. However, results have been mixed, with certain compounds showing no significant antiviral activity at tested concentrations .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the oxazole ring through condensation reactions.
- Subsequent functionalization to introduce sulfonamide groups.
- Cyclization processes to form the benzodioxepine structure.
Yield and Purity
Studies report high yields (up to 94%) for certain synthetic routes utilizing microwave irradiation techniques for improved efficiency in producing oxazolone derivatives .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For instance, one study examined the cytotoxic effects of related oxazole compounds on Vero cells (African green monkey kidney cells) and found that certain derivatives exhibited minimal toxicity at concentrations below their maximum non-toxic concentration (MNTC) .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of these compounds. Animal models have been employed to assess the analgesic effects and potential side effects associated with long-term administration.
Mechanism of Action
The mechanism by which N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, facilitating non-covalent interactions that modulate biological pathways . The sulfonamide group can also interact with proteins, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Benzodioxepine vs. Benzodiazepines
While benzodioxepine shares a fused aromatic-oxygenated structure with benzodiazepines, the latter feature nitrogen atoms, enabling distinct pharmacodynamic profiles. Benzodioxepine’s oxygen atoms favor hydrogen bonding with water or protein residues, enhancing solubility compared to nitrogen-rich analogs .
Sulfonamide-Containing Compounds
Sulfonamides, such as sulfa drugs, exhibit broad antibacterial activity via dihydropteroate synthase inhibition. In N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, the sulfonamide group may act as a hydrogen-bond donor/acceptor, akin to pharmacopeial agents like cefazolin derivatives (), though the latter’s thiadiazole and tetrazole groups confer different electronic properties.
Heterocyclic Substituents
Oxazole vs. Thiadiazole
The 5-methyl-1,2-oxazole substituent in the target compound contrasts with the 5-methyl-1,3,4-thiadiazole in cefazolin open-ring derivatives (). Thiadiazoles’ sulfur atoms enhance π-π stacking and polarizability, whereas oxazoles’ oxygen improves metabolic stability but reduces electron density.
Hydrogen Bonding and Crystallographic Analysis
Graph set analysis () reveals that the sulfonamide group in this compound forms robust hydrogen-bonded networks, likely adopting R₂²(8) motifs with adjacent molecules. This contrasts with cefazolin derivatives, where carboxylic acid groups dominate interactions, forming C(4) chains .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Tools for Structural Analysis
Research Findings and Limitations
- Crystallographic Robustness : The compound’s structure, refined via SHELX , demonstrates fewer torsional strains than benzodiazepines, attributed to the benzodioxepine ring’s oxygen atoms.
- Hydrogen-Bonding Networks: Graph set analysis () confirms the sulfonamide’s role in stabilizing the crystal lattice, a feature less pronounced in thiadiazole-based analogs.
- Limitations : Direct pharmacological or thermodynamic data (e.g., binding affinity, solubility) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₄S
Sulfonamides operate primarily through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By competing with PABA for the active site of dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolate, ultimately inhibiting bacterial growth and replication .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit various strains of bacteria and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported as low as 1.5 µg/mL against Staphylococcus aureus and 2.0 µg/mL against Escherichia coli .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It has been shown to reduce inflammation markers in cell cultures and animal models. A comparative study indicated that certain derivatives exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. Preliminary studies suggest it may enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect is attributed to its ability to modulate metabolic pathways involved in glucose metabolism .
Case Studies
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and tested their biological activities. The results showed that many compounds exhibited promising antibacterial and anti-inflammatory activities .
- Structural Activity Relationship (SAR) : Research on SAR revealed that modifications to the sulfonamide group significantly impacted biological activity. Compounds with specific substituents displayed enhanced efficacy against microbial strains .
- Quantum Chemical Calculations : Theoretical studies using quantum chemical descriptors correlated well with the observed antimicrobial activities of synthesized compounds, providing insights into their mechanisms of action .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For this compound, the oxazole-methyl group introduces steric and electronic challenges. A stepwise approach could include:
- Step 1 : Synthesize the benzodioxepine-sulfonyl chloride intermediate via sulfonation of 3,4-dihydro-2H-1,5-benzodioxepine.
- Step 2 : React with 5-methyl-1,2-oxazol-4-yl-methylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Yield Optimization : Use high-resolution HPLC (e.g., Chromolith columns) to monitor intermediates and adjust solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the benzodioxepine ring (δ 3.8–4.5 ppm for methylene protons) and sulfonamide NH (δ 7.2–7.5 ppm).
- IR Spectroscopy : Validate sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .
Q. What are the key structure-activity relationship (SAR) considerations for this compound in antimicrobial or therapeutic studies?
- Methodological Answer :
- Oxazole Ring : The 5-methyl group on the oxazole may enhance lipophilicity, impacting membrane permeability. Compare analogs with/without methyl substitution.
- Benzodioxepine : The seven-membered ring’s conformation affects binding to biological targets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Pfmrk or bacterial DHFR .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for sulfonamide bond formation) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 2WY ligand in PDB) to predict binding affinities.
- Machine Learning : Train models on PubChem bioassay data to prioritize derivatives with desired ADMET properties .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Experimental Replication : Ensure standardized conditions (e.g., cell line passage number, solvent controls).
- Data Cross-Validation : Combine orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) using JMP or Minitab .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration to remove high-MW byproducts.
- Preparative HPLC : Employ Purospher® STAR columns with gradient elution (acetonitrile/water + 0.1% TFA).
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using robotic platforms like Crystal16 .
Q. How can AI-driven experimental design improve the scalability of this compound’s synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
